REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH:8]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])[CH2:9][C:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:24][C@H:25]([NH:34][CH3:35])[C@@H:26]([OH:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CCCCCC>[CH3:24][C@H:25]([NH:34][CH3:35])[C@@H:26]([OH:33])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1.[C:1]([O:5][C:6]([C@H:8]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])[CH2:9][C:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:7])([CH3:3])([CH3:2])[CH3:4]
|
Name
|
1-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]-1-cyclopentanecarboxylic acid
|
Quantity
|
110.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C(CC1(CCCC1)C(=O)O)COCCOC
|
Name
|
(+) pseudoephedrine
|
Quantity
|
55.1 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 5° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Type
|
WAIT
|
Details
|
After overnight refrigeration at 5° C.
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
washing with hexane (200 ml)
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
1 h |
Name
|
(+) pseudoephedrine
|
Type
|
product
|
Smiles
|
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
|
Name
|
( S )
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)[C@@H](CC1(CCCC1)C(=O)O)COCCOC
|
Name
|
acid
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.9 g | |
YIELD: PERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |